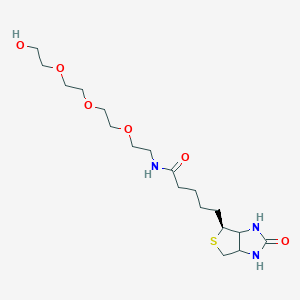

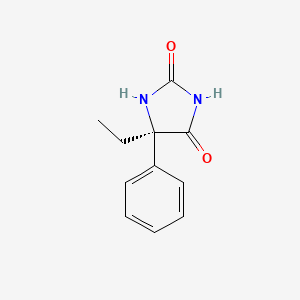

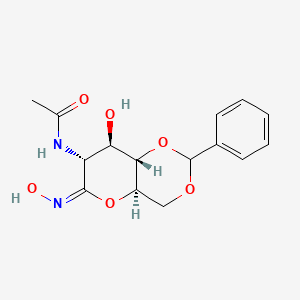

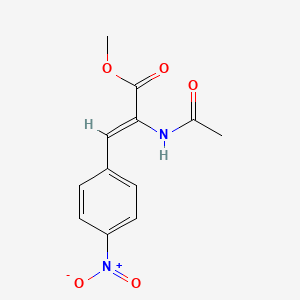

4-O-(a-D-Mannopyranosyl)-D-mannose

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 4-O-(α-D-Mannopyranosyl)-D-mannose involves the fusion of 1,2,3,4-tetra-O-acetyl-α-D-mannopyranose with a catalytic amount of toluene-p-sulphonic acid, leading to the formation of the disaccharide after deacetylation. Notably, this process does not yield β-D-linked disaccharides, indicating a specificity for α-linkages in the synthesis. Higher oligomers and a D-mannan primarily comprising an α-(1→6)-linkage were observed under different catalytic conditions, highlighting the synthesis's versatility for producing various glycosidic linkages (O'Brien, Lee, O'Colla, & Egan, 1974).

科学研究应用

In addition, marine fungi, which produce a variety of structurally diverse bioactive metabolites, have been studied for their antioxidant properties . These antioxidants can inactivate reactive oxygen and nitrogen species, preventing the onset of several degenerative diseases including cancer, autoimmune disorders, cardiovascular and neurodegenerative diseases .

-

Biosurfactants and Bioemulsifiers in Biomedical and Related Applications

- These compounds exhibit surface activities at interfaces due to the presence of both hydrophilic and hydrophobic moieties within the same molecule .

- They can reduce surface and interfacial tension at gas-liquid-solid interfaces, leading to the formation of more stable emulsions .

- Their diverse functional properties, such as emulsification, wetting, foaming, cleansing, phase separation, surface activity, and reduction in viscosity of heavy liquids, make them suitable for many industrial and domestic application purposes .

-

Food Processing with α-l-Arabinofuranosidase

- α-l-Arabinofuranosidase is a potential enzyme for the food industry .

- It functions synergistically with other hemicellulases .

- It is used for improving bread quality, for wine flavor, for clarification of fruit juices, as a supplement for feedstock for enhancing digestion, in the production of medicinal compounds, and in the production of oligosaccharide and modification of their side chains .

安全和危害

The specific safety and hazards associated with “4-O-(a-D-Mannopyranosyl)-D-mannose” are not detailed in the available resources. However, it is advised that it should be used for research and development purposes only, and not for medicinal or household use4.

未来方向

The future directions of “4-O-(a-D-Mannopyranosyl)-D-mannose” are not explicitly mentioned in the available resources. However, given its importance in the biomedicine industry, it is likely to continue to be a focus of research and development1.

属性

IUPAC Name |

(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5-,6+,7-,8+,9+,10-,11?,12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUBGYTABKSRVRQ-VQCGNKTKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O[C@@H]2[C@H](OC([C@H]([C@H]2O)O)O)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-O-(a-D-Mannopyranosyl)-D-mannose | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。